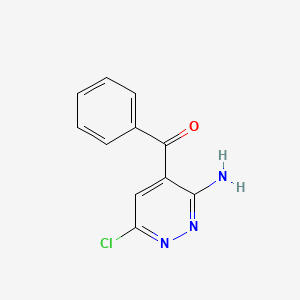
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry . The compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms. This structure is often associated with various biological activities, making it a valuable scaffold in drug design .
Vorbereitungsmethoden
The synthesis of Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- typically involves the functionalization of the pyridazine ring. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the pyridazine ring .
Wissenschaftliche Forschungsanwendungen
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
These compounds share the pyridazine ring structure but differ in their specific functional groups and biological activities. Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties .
Eigenschaften
CAS-Nummer |
145355-23-3 |
|---|---|
Molekularformel |
C11H8ClN3O |
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
(3-amino-6-chloropyridazin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C11H8ClN3O/c12-9-6-8(11(13)15-14-9)10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,15) |
InChI-Schlüssel |
NCDGVQNQAILISE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=NN=C2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















